molecular formula C12H17N5O4 B15197354 Uridine, 3'-azido-2',3'-dideoxy-5-propyl- CAS No. 114008-05-8

Uridine, 3'-azido-2',3'-dideoxy-5-propyl-

Cat. No.: B15197354
CAS No.: 114008-05-8
M. Wt: 295.29 g/mol
InChI Key: BRFSKODPZOCAPF-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-N3-5-Propyl-ddU typically involves the modification of uridine. The process begins with the protection of the hydroxyl groups of uridine, followed by the introduction of the azido group at the 3’ position. This can be achieved using azide salts such as sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The propyl group is then introduced at the 5’ position through alkylation reactions using propyl halides under basic conditions .

Industrial Production Methods

Industrial production of 3’-N3-5-Propyl-ddU follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3’-N3-5-Propyl-ddU undergoes various chemical reactions, including:

    Nucleophilic Substitution: The azido group at the 3’ position can participate in nucleophilic substitution reactions, forming primary amines upon reduction.

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

    Alkylation: The hydroxyl groups can be alkylated to introduce different substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or CH3CN.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

    Alkylation: Propyl halides under basic conditions.

Major Products

Scientific Research Applications

3’-N3-5-Propyl-ddU has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-N3-5-Propyl-ddU involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The azido group at the 3’ position prevents the formation of phosphodiester bonds, thereby terminating DNA or RNA chain elongation. This makes it a potent inhibitor of viral replication and a useful tool in studying nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-2’,3’-dideoxyuridine (3’-N3-ddU): Lacks the propyl group at the 5’ position.

    2’,3’-Dideoxyuridine (ddU): Lacks both the azido and propyl groups.

    3’-Azido-3’-deoxythymidine (AZT): Contains a thymine base instead of uracil.

Uniqueness

3’-N3-5-Propyl-ddU is unique due to the presence of both the azido group at the 3’ position and the propyl group at the 5’ position. This dual modification enhances its stability and specificity in nucleic acid interactions, making it a valuable compound in medicinal chemistry and molecular biology .

Properties

CAS No.

114008-05-8

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-propylpyrimidine-2,4-dione

InChI

InChI=1S/C12H17N5O4/c1-2-3-7-5-17(12(20)14-11(7)19)10-4-8(15-16-13)9(6-18)21-10/h5,8-10,18H,2-4,6H2,1H3,(H,14,19,20)/t8-,9+,10+/m0/s1

InChI Key

BRFSKODPZOCAPF-IVZWLZJFSA-N

Isomeric SMILES

CCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.